![molecular formula C9H16O3 B3055985 Methyl 3,3-dimethyl-5-oxohexanoate CAS No. 68208-76-4](/img/structure/B3055985.png)
Methyl 3,3-dimethyl-5-oxohexanoate
Overview
Description
“Methyl 3,3-dimethyl-5-oxohexanoate” is a chemical compound with the CAS Number: 68208-76-4 . It has a molecular weight of 172.22 and is typically in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 3,3-dimethyl-5-oxohexanoate” and its InChI code is "1S/C9H16O3/c1-7(10)5-9(2,3)6-8(11)12-4/h5-6H2,1-4H3" . This indicates that the compound has 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3,3-dimethyl-5-oxohexanoate” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Scientific Research Applications
Formation and Alkylation of Keto Esters
Methyl 3,3-dimethyl-5-oxohexanoate is involved in the formation of γ-keto esters from β-keto esters, demonstrating its role in organic synthesis processes. This process includes the use of diethylzinc and highlights the compound's utility in creating keto esters, which are valuable in various chemical syntheses (Ronsheim et al., 2003).
Chemo- and Stereoselective Reactions
Methyl 3,3-dimethyl-5-oxohexanoate is instrumental in chemo- and stereoselective reactions. For instance, it participates in dirhodium(II)-catalyzed C-H insertion reactions, leading to the synthesis of optically active and highly functionalized compounds. This illustrates its significance in producing complex molecular structures with specific stereochemical configurations (Yakura et al., 1999).
Synthesis of Leukotriene Intermediates
The compound also plays a role in synthesizing intermediates for leukotriene synthesis. Leukotrienes are important in mediating various physiological and pathological responses, and the ability to synthesize these intermediates is crucial for studying and potentially manipulating these responses (Hayes & Wallace, 1990).
Intramolecular Cyclization
This compound is used in the intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes. This reaction highlights its role in creating cyclic structures, which are fundamental in the development of various pharmaceuticals and other organic compounds (MuraiAkio et al., 1977).
Progesterone Receptor Modulators
In medicinal chemistry, derivatives of Methyl 3,3-dimethyl-5-oxohexanoate are explored for their potential as progesterone receptor modulators. These modulators are significant in female healthcare applications like contraception and treatment of certain breast cancers (Fensome et al., 2008).
Green Chemistry Applications
The compound has applications in green chemistry, specifically in acid-catalyzed carboxymethylation, methylation, and dehydration reactions. These processes are crucial for developing environmentally friendly chemical synthesis methods (Jin et al., 2016).
Comprehensive Analytical and Structural Characterization
Methyl 3,3-dimethyl-5-oxohexanoate and its analogs are also studied for their comprehensive analytical and structural characteristics. These studies are essential for understanding the molecular structure and properties of new synthetic compounds (Dybowski et al., 2021).
Safety And Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 3,3-dimethyl-5-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(10)5-9(2,3)6-8(11)12-4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUYLFCBWGXUTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497332 | |
Record name | Methyl 3,3-dimethyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethyl-5-oxohexanoate | |
CAS RN |
68208-76-4 | |
Record name | Methyl 3,3-dimethyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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